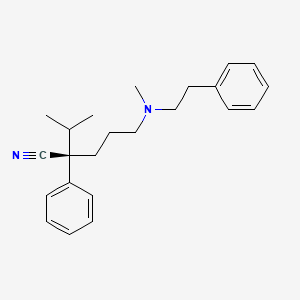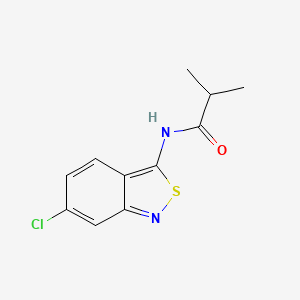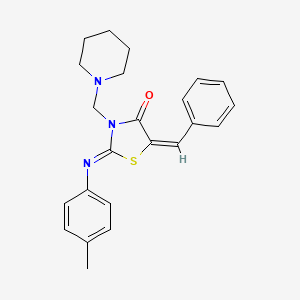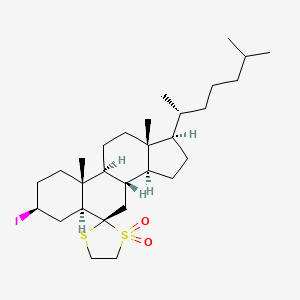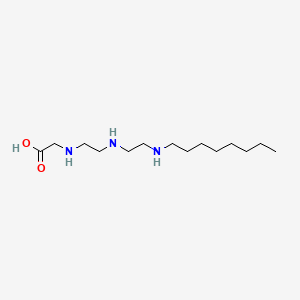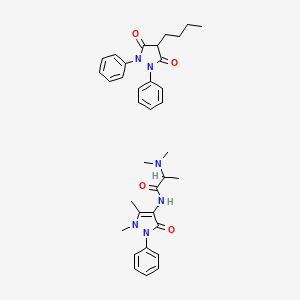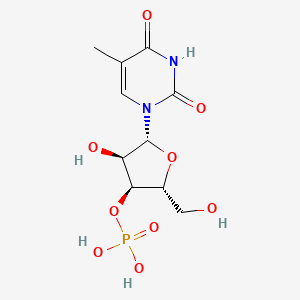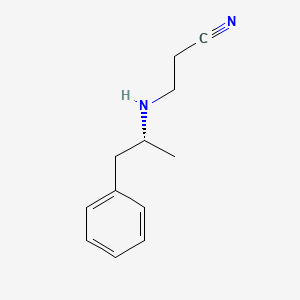
Fenproporex, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It was developed in the 1960s and is primarily used as an appetite suppressant for the treatment of obesity . Fenproporex is metabolized into amphetamine in the body, which contributes to its stimulant effects . Despite its effectiveness, it has been withdrawn in many countries due to concerns about abuse and addiction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fenproporex can be synthesized through a multi-step process involving the reaction of phenylpropanolamine with cyanogen bromide to form the intermediate compound, which is then reacted with ammonia to produce Fenproporex . The reaction conditions typically involve controlled temperatures and the use of solvents such as acetonitrile .
Industrial Production Methods
Industrial production of Fenproporex follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common in the analysis and purification stages .
Analyse Des Réactions Chimiques
Types of Reactions
Fenproporex undergoes several types of chemical reactions, including:
Oxidation: Fenproporex can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Fenproporex can undergo substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Common reagents used in the reactions involving Fenproporex include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like acetonitrile .
Major Products Formed
The major products formed from the reactions of Fenproporex include amphetamine and other metabolites that retain some of the stimulant properties of the parent compound .
Applications De Recherche Scientifique
Fenproporex has been extensively studied for its applications in various fields:
Mécanisme D'action
Fenproporex exerts its effects primarily through its metabolism into amphetamine, which then acts on the central nervous system. Amphetamine increases the release of norepinephrine and dopamine, leading to increased alertness, reduced appetite, and enhanced mood . The molecular targets involved include the norepinephrine and dopamine transporters, which are inhibited by amphetamine, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphetamine: Shares a similar chemical structure and mechanism of action but is more potent and has a higher potential for abuse.
Methamphetamine: Another stimulant with a similar structure but significantly higher potency and abuse potential.
Diethylpropion: Used as an appetite suppressant but has a different chemical structure and a lower potential for abuse.
Uniqueness of Fenproporex
Fenproporex is unique in that it is metabolized into amphetamine, providing a delayed stimulant effect. This property makes it distinct from other appetite suppressants that do not produce active metabolites . Additionally, its use in combination with other compounds to create “rainbow diet pills” highlights its versatility in weight loss treatments .
Propriétés
Numéro CAS |
37577-20-1 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
3-[[(2R)-1-phenylpropan-2-yl]amino]propanenitrile |
InChI |
InChI=1S/C12H16N2/c1-11(14-9-5-8-13)10-12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,9-10H2,1H3/t11-/m1/s1 |
Clé InChI |
IQUFSXIQAFPIMR-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](CC1=CC=CC=C1)NCCC#N |
SMILES canonique |
CC(CC1=CC=CC=C1)NCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methylbenzenesulfonic acid;[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B12739699.png)
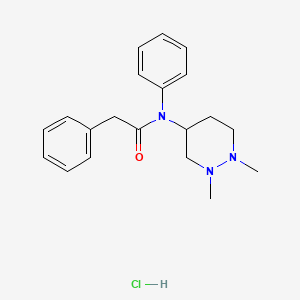
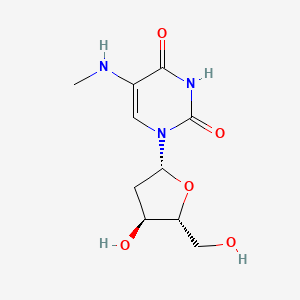
![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
